Ethyl 4-[({3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene and benzoate derivatives, followed by their coupling through sulfonamide and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Various substitution reactions can occur at the aromatic rings or the thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and thiophene-based molecules. Examples are:
- **ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE analogs with different substituents on the aromatic rings.
Thiophene-2-carboxamide derivatives: with varying functional groups.
Uniqueness
The uniqueness of ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O5S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 4-[[3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N2O5S2/c1-5-30-23(27)17-7-9-18(10-8-17)24-22(26)21-20(12-13-31-21)32(28,29)25(4)19-11-6-15(2)16(3)14-19/h6-14H,5H2,1-4H3,(H,24,26) |
InChI Key |
IULRBSHGOIHNBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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